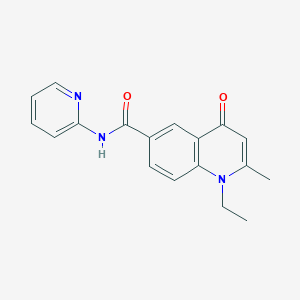
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dibenzoyl-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is commonly referred to as DBDPE and is a type of brominated flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. DBDPE is known for its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in these industries.
Wirkmechanismus
The mechanism of action of DBDPE is not fully understood. However, it is believed that DBDPE acts as a flame retardant by releasing bromine radicals when exposed to high temperatures. These bromine radicals react with free radicals produced during combustion, thereby interrupting the combustion process and reducing the flammability of the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBDPE are not well understood. However, studies have shown that DBDPE can accumulate in the body and can have potential toxic effects. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DBDPE in lab experiments include its high thermal stability and excellent flame retardancy properties, making it an ideal candidate for use in experiments involving high temperatures and fire hazards. However, the limitations of using DBDPE include its potential toxicity and impact on the environment, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on DBDPE should focus on understanding its mechanism of action and potential therapeutic applications. Further studies are needed to fully understand its impact on the environment and human health, which may lead to the development of safer and more effective flame retardants. Additionally, research should focus on developing alternative flame retardants that are more environmentally friendly and less toxic.
Synthesemethoden
The synthesis of DBDPE can be achieved through various methods, including the reaction of 1,3-diketones with benzoyl chlorides in the presence of a base. This method involves the use of solvents such as acetone or ethanol and is typically carried out at high temperatures. Other methods of synthesis include the reaction of benzoyl chlorides with ethyl acetoacetate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
DBDPE has been extensively studied for its potential applications in various fields such as flame retardancy, environmental science, and biomedical research. In the field of flame retardancy, DBDPE has been shown to be highly effective in reducing the flammability of various materials such as plastics, textiles, and electronics. This has led to the increased use of DBDPE in the manufacturing of these products, thereby reducing the risk of fire hazards.
In environmental science, DBDPE has been studied for its impact on the environment and its potential toxicity. Studies have shown that DBDPE can accumulate in the environment and can have adverse effects on aquatic organisms and wildlife. This has led to the regulation of DBDPE in various countries to limit its use and minimize its impact on the environment.
In biomedical research, DBDPE has been studied for its potential therapeutic applications. Studies have shown that DBDPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
Eigenschaften
IUPAC Name |
1,3-dibenzoyl-5,5-diethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-22(4-2)19(27)23(17(25)15-11-7-5-8-12-15)21(29)24(20(22)28)18(26)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBKNSBPHNDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5969651.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5969675.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5969706.png)
![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)
![ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate](/img/structure/B5969718.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B5969730.png)